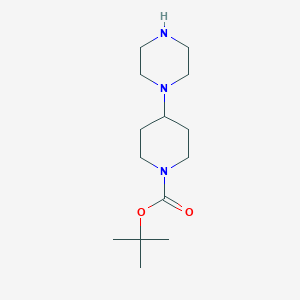

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAKAOAPIZUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590459 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177276-41-4 | |

| Record name | 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177276-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperazin-1-yl)piperidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective laboratory-scale synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. The described protocol is based on the well-established reductive amination reaction, a cornerstone of modern synthetic organic chemistry.

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of a ketone, tert-butyl 4-oxopiperidine-1-carboxylate, with a primary or secondary amine, piperazine, in the presence of a reducing agent. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine product.

To favor the formation of the mono-substituted product and minimize the generation of the bis-piperidine byproduct, a significant excess of piperazine is typically employed. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for iminium ions over ketones.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via reductive amination.

| Parameter | Value | Notes |

| Reactants | ||

| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 eq | Limiting reagent |

| Piperazine | 5.0 eq | Used in excess to favor mono-alkylation |

| Sodium Triacetoxyborohydride (STAB) | 1.5 eq | Mild and selective reducing agent |

| Acetic Acid | 1.0 eq | Catalyst for iminium ion formation |

| Solvent | ||

| Dichloromethane (DCM) | ~0.5 M solution | Anhydrous conditions are recommended |

| Reaction Conditions | ||

| Temperature | Room Temperature | Initial cooling may be used to control exotherm |

| Reaction Time | 16 - 24 hours | Monitored by TLC or LC-MS |

| Work-up & Purification | ||

| Quenching Agent | Saturated aq. NaHCO₃ | To neutralize the acid and quench the reaction |

| Extraction Solvent | Dichloromethane (DCM) | |

| Purification Method | Column Chromatography | Silica gel, eluting with a gradient of DCM/MeOH |

| Yield | ||

| Isolated Yield | 70-85% | Typical reported yields for similar reactions |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (STAB)

-

Glacial Acetic Acid

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and piperazine (5.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants (to a concentration of approximately 0.5 M with respect to the piperidone).

-

Acid Catalyst: Add glacial acetic acid (1.0 eq) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An ice bath can be used to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of 0-10% methanol in dichloromethane, to afford the pure this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Reductive Amination Synthesis Pathway.

Caption: Step-by-Step Experimental Workflow.

Physicochemical properties of Boc-piperazine-piperidine linker

An In-depth Technical Guide to the Physicochemical Properties of Boc-Piperazine-Piperidine Linkers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butoxycarbonyl (Boc)-piperazine-piperidine motif is a key structural element in modern medicinal chemistry, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs). This linker class combines the rigidity of the piperidine ring with the advantageous physicochemical properties of the piperazine moiety. The piperazine ring can enhance aqueous solubility, a common challenge for large, lipophilic molecules, while the piperidine scaffold can improve metabolic stability and provide a defined spatial orientation for molecular components.[1][][3] The Boc protecting group allows for selective, sequential functionalization, making this linker a versatile tool in multi-step synthesis.[4][] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for their determination, and the strategic application of these linkers in drug development.

Core Physicochemical Properties

The properties of a Boc-piperazine-piperidine linker are a composite of its constituent parts. The overall profile is critical for the absorption, distribution, metabolism, and excretion (ADME) characteristics of the final drug molecule.[1]

Solubility

A significant advantage of incorporating a piperazine moiety is the potential to increase aqueous solubility.[1][6] The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing interaction with aqueous media.[][6] The Boc group, being lipophilic, will decrease water solubility. The overall solubility of the linker is a balance of these competing characteristics. For example, the parent N-Boc-piperazine is soluble in organic solvents like DMSO.[7]

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a molecule's permeability, metabolic stability, and overall bioavailability.[8] For ionizable molecules like the Boc-piperazine-piperidine linker, logD, which is pH-dependent, is a more accurate descriptor of lipophilicity at physiological pH.[9] The rigid, saturated heterocyclic structures of piperidine and piperazine contribute to a favorable lipophilicity profile that can aid in cell permeability.[1] However, excessive lipophilicity can lead to poor solubility and off-target effects.[]

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule in solution and is crucial for properties like solubility and receptor binding.[10] The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa of these nitrogens is highly sensitive to the surrounding chemical environment.[11][12] Electron-withdrawing groups, such as an adjacent amide bond, can significantly lower the pKa of the piperazine nitrogen, reducing its basicity and the extent of protonation at physiological pH.[11][13] In contrast, an alkyl-piperazine-alkyl arrangement tends to result in a higher pKa, making the linker more basic.[13]

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Boc-Piperazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ | N/A |

| Molecular Weight | 186.25 g/mol | N/A |

| Appearance | White to yellowish crystalline solid | [4] |

| Solubility | Soluble in DMSO | [7] |

| LogS (Predicted) | -0.9 | [14] |

| Aqueous Solubility (Predicted) | 23.4 mg/mL |[14] |

Table 2: Influence of Neighboring Groups on Experimental pKa of Piperazine Moiety

| Compound/Fragment | Key Structural Feature | Measured pKa | Reference |

|---|---|---|---|

| 1-Methylpiperazine | Secondary & Tertiary Amine | ~9.7, ~5.1 | [11] |

| 1,4-Dimethylpiperazine | Two Tertiary Amines | ~8.2 | [11] |

| 1-Acetyl-4-methylpiperazine | Amide-linked Tertiary Amine | 7.06 | [13] |

| Alkyl-piperazine-Alkyl Moiety | Embedded Tertiary Amines | 7.81 - 7.98 |[13] |

Key Chemical Transformations & Workflows

The Boc-piperazine-piperidine linker's utility stems from its predictable reactivity, primarily the nucleophilicity of the free amine and the lability of the Boc protecting group under acidic conditions.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its clean removal under strong acid.[15] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][16] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[17][18]

Caption: Reaction mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Application in PROTAC Synthesis

Boc-piperazine-piperidine linkers are frequently employed in the synthesis of PROTACs, where they connect a target protein-binding ligand to an E3 ligase ligand.[1] The synthesis is modular, often involving the coupling of one ligand to the free amine of the linker, followed by Boc deprotection and coupling of the second ligand.[1]

Caption: A generalized modular workflow for the synthesis of a PROTAC molecule.

The central role of these linkers is to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[6]

Caption: Signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

Accurate determination of physicochemical properties is essential for understanding and optimizing linker performance.

Protocol 1: Determination of Thermodynamic Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

-

Objective: To quantify the maximum concentration of the linker that can be dissolved in an aqueous medium at a specific pH and temperature.

-

Materials:

-

Boc-piperazine-piperidine linker solid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with magnetic stir bars

-

Thermostated shaker/stirrer (37 °C)

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Acetonitrile (ACN) and ammonium acetate buffer for mobile phase[19]

-

-

Procedure:

-

Add an excess amount of the solid linker (e.g., 1-2 mg) to a known volume of PBS (e.g., 1-2 mL) in a vial to create a slurry.[19]

-

Ensure undissolved solid remains present to confirm saturation.[20]

-

Seal the vial and place it in a thermostated shaker set to 37 °C.[20]

-

Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[20]

-

After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.[19][20]

-

Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.[19]

-

Quantify the concentration of the dissolved compound using a pre-established HPLC method with a calibration curve.[19]

-

The resulting concentration is the thermodynamic solubility.

-

Protocol 2: Determination of logP (Shake-Flask Method)

This classic method measures the partitioning of a compound between n-octanol and water.

-

Objective: To determine the lipophilicity of the linker by measuring its partition coefficient between a lipophilic and an aqueous phase.

-

Materials:

-

Boc-piperazine-piperidine linker

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Vortex mixer/shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

-

-

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water/buffer for several hours, then allowing the layers to separate.

-

Dissolve a small, known amount of the linker in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of this solution to a separatory funnel or vial, followed by a known volume of the second, immiscible phase.[9]

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[9]

-

Centrifuge the mixture to ensure complete separation of the two layers.

-

Carefully collect a sample from each layer.

-

Determine the concentration of the linker in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The final value is expressed as logP = log₁₀(P).[8]

-

Protocol 3: Synthesis and Deprotection

This protocol provides a general method for coupling a Boc-protected linker to a carboxylic acid, followed by deprotection.

-

Objective: To demonstrate the standard synthetic utility of the linker.

-

Materials:

-

Procedure (Coupling):

-

Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.[1]

-

Add the Boc-piperazine-piperidine linker (1.1 eq) to the activated acid solution.[1]

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Perform an aqueous work-up and purify the product by column chromatography.

-

-

Procedure (Deprotection):

-

Dissolve the Boc-protected intermediate in DCM.[4]

-

Add TFA to the solution (e.g., 20-50% v/v).[4]

-

Stir the mixture at room temperature for 1-2 hours, monitoring for the consumption of starting material by TLC or LC-MS.[4]

-

Concentrate the solution under reduced pressure to remove the solvent and excess TFA, yielding the deprotected amine salt.

-

Conclusion

Boc-piperazine-piperidine linkers are highly valuable and versatile building blocks in drug discovery. Their defining characteristic is the combination of a rigid framework with a tunable, solubility-enhancing piperazine moiety, all enabled by the strategic use of Boc protection chemistry.[1][] A thorough understanding of their core physicochemical properties—solubility, lipophilicity, and pKa—and the experimental methods to quantify them is crucial for the rational design of novel therapeutics with optimized ADME profiles. The strategic incorporation of these linkers, particularly in the field of targeted protein degradation, continues to be a promising avenue for addressing challenging disease targets.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. xcessbio.com [xcessbio.com]

- 8. acdlabs.com [acdlabs.com]

- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. total-synthesis.com [total-synthesis.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Technical Guide: Properties and Application of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the compound with CAS number 177276-41-4, chemically identified as tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This bifunctional molecule, featuring both piperazine and piperidine moieties with a tert-butyloxycarbonyl (Boc) protecting group, has emerged as a critical building block in the field of targeted protein degradation. Specifically, it serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic agents designed to selectively eliminate disease-causing proteins. This document will detail its physicochemical properties, provide an example of its application in the synthesis of a potent oncogenic protein degrader, and illustrate the underlying biological pathway.

Chemical Structure and Properties

The structure of this compound combines a Boc-protected piperidine ring with a piperazine moiety. This configuration provides a reactive secondary amine on the piperazine ring for conjugation to a ligand for an E3 ubiquitin ligase, while the piperidine scaffold offers a point of attachment for a warhead that binds to the target protein of interest.

Identifiers and General Properties

| Property | Value |

| CAS Number | 177276-41-4 |

| IUPAC Name | This compound |

| Synonyms | 4-Piperazin-1-ylpiperidine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperazin-1-yl)piperidine, N-Boc-4-(piperazin-1-yl)piperidine |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Molecular Weight | 269.39 g/mol |

| Appearance | White to off-white solid |

Structural Information

| Representation | Value |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2 |

| InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3 |

| InChIKey | XMGAKAOAPIZUJG-UHFFFAOYSA-N |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers.

Application in PROTAC Synthesis: A Case Study

The primary application of this compound is as a linker in the multi-step synthesis of PROTACs. A notable example is its use in the development of degraders for the oncogenic KRAS G12D protein, a key driver in many cancers.[1]

Experimental Protocol: Synthesis of a KRAS G12D PROTAC Intermediate

The following protocol is an example of how CAS 177276-41-4 is utilized in a reductive amination reaction to connect the linker to a warhead targeting the KRAS G12D protein. This is a crucial step in the assembly of the final PROTAC molecule.

Reaction: Reductive amination to couple the KRAS G12D warhead (aldehyde form) with the linker (CAS 177276-41-4).

Materials:

-

KRAS G12D aldehyde-functionalized warhead

-

This compound (CAS 177276-41-4)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the KRAS G12D aldehyde-functionalized warhead in the anhydrous solvent, add this compound.

-

Stir the reaction mixture at room temperature (approximately 25°C) for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.

-

Continue stirring the reaction at room temperature for 12 hours.

-

Upon completion, the reaction mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by reverse-phase chromatography to yield the desired PROTAC intermediate.[1]

Visualizing Workflows and Pathways

General PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for constructing a PROTAC using this compound as the linker.

KRAS G12D Degradation Signaling Pathway

The diagram below illustrates the mechanism of action for a PROTAC designed to degrade the KRAS G12D protein. This process, known as targeted protein degradation, utilizes the cell's own ubiquitin-proteasome system.

Conclusion

This compound is a key synthetic intermediate in the rapidly advancing field of targeted protein degradation. Its well-defined structure and reactive handles make it an ideal linker for the construction of PROTACs. The ability to use this compound to link a target-specific warhead with an E3 ligase ligand enables the hijacking of the cellular protein disposal machinery to eliminate proteins of interest, such as the oncogenic KRAS G12D. This technical guide provides a foundational understanding of its properties and a practical example of its application, which should serve as a valuable resource for researchers in drug discovery and development.

References

The Pivotal Role of Piperazine-Based Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] Among the diverse array of linker architectures, those incorporating a piperazine moiety have gained significant prominence. This technical guide provides an in-depth exploration of the mechanism of action of piperazine-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Multifaceted Role of the Piperazine Linker

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts a unique combination of structural and chemical properties to a PROTAC linker, influencing its behavior and overall performance.

Enhancing Physicochemical Properties for Improved Drug-Likeness

A significant challenge in PROTAC development is their often-high molecular weight and poor physicochemical properties, which can limit their oral bioavailability and cell permeability.[6] Piperazine-containing linkers help to address these challenges in several ways:

-

Increased Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the molecule's polarity and thereby enhancing its aqueous solubility.[5] However, the extent of this protonation is highly dependent on the local chemical environment. The presence of nearby electron-withdrawing groups can significantly lower the pKa of the piperazine nitrogens, potentially negating the desired solubility enhancement at physiological pH.[5][7]

-

Modulated Permeability: The ability of the piperazine moiety to exist in both a neutral and a protonated state can influence a PROTAC's ability to traverse cell membranes. While the charged, protonated form enhances solubility, the neutral form is more favorable for passive diffusion across the lipid bilayer. This pH-dependent behavior can be advantageous for endosomal escape, as the acidic environment of the endosome can promote protonation and subsequent release into the cytoplasm.[6]

Imparting Conformational Rigidity for Optimal Ternary Complex Formation

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation.[4][5] The flexibility or rigidity of the linker is a critical determinant in the stability of this complex. Piperazine moieties introduce a degree of conformational rigidity into the linker, which can:

-

Pre-organize the PROTAC: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, reducing the entropic penalty associated with ternary complex formation.[4][5]

-

Optimize Ternary Complex Geometry: The fixed geometry of the piperazine ring can help to orient the POI and E3 ligase in a manner that is optimal for the transfer of ubiquitin to the target protein.

Synthetic Tractability

Piperazine-containing linkers are synthetically accessible and can be readily incorporated into PROTAC molecules. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens, allows for a controlled, stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands.[2][3][4]

Quantitative Analysis of Piperazine-Based PROTACs

The impact of the piperazine linker on PROTAC performance is evident in the quantitative data from well-characterized degraders. The following tables summarize key parameters for notable piperazine-containing PROTACs.

| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon | LNCaP | 1 | >95 | [8][9] |

| VCaP | 1 | >95 | [8][9] | |||

| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Cereblon | MCF7 | ~1 | >90 | [10] |

| ARD-69 | Androgen Receptor (AR) | Not Specified | LNCaP | 0.86 | >95 | [11] |

| VCaP | 0.76 | >95 | [11] | |||

| 22Rv1 | 10.4 | >95 | [11] |

Table 1: Degradation Potency of Piperazine-Containing PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation observed.

| Parameter | Value | Citation(s) |

| Binding Affinity of Bavdegalutamide (ARV-110) to AR | ~5x higher than enzalutamide | [8][9] |

| ARV-110 AR Degradation in Xenograft Model | Substantial | [8][12] |

| ARV-471 ER Degradation in Xenograft Model | >90% | [10] |

| ARV-110 Phase II Clinical Trial Dose | 420 mg | [13] |

Table 2: Additional Quantitative Data for Piperazine-Containing PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PROTACs.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[14][15][16]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[17][18][19]

Materials:

-

SPR instrument and sensor chips (e.g., streptavidin-coated)

-

Purified, biotinylated E3 ligase (e.g., VHL or Cereblon)

-

Purified target protein

-

PROTAC compound

-

Running buffer

Procedure:

-

Immobilization:

-

Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).

-

In a separate experiment, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-target protein binary affinity.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase.

-

The resulting sensorgrams will show the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the affinity (KD) and kinetics (kon, koff) of ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein. A value of α > 1 indicates positive cooperativity.

-

Protocol 3: In-Cell Ubiquitination Assay using NanoBRET™

This assay allows for the real-time monitoring of PROTAC-induced target protein ubiquitination in live cells.[20]

Materials:

-

HEK293 cells genome-edited to express the target protein tagged with HiBiT and stably expressing LgBiT.

-

Transfection reagent and plasmid encoding a HaloTag®-Ubiquitin fusion protein.

-

PROTAC compound

-

Nano-Glo® Vivazine substrate

-

HaloTag® ligand

-

Luminometer with appropriate filters

Procedure:

-

Cell Preparation:

-

Transfect the engineered HEK293 cells with the HaloTag®-Ubiquitin fusion protein plasmid.

-

Plate the cells in a white, opaque microplate.

-

-

Labeling and Treatment:

-

Add the HaloTag® ligand to label the ubiquitin fusion protein.

-

Add the Nano-Glo® Vivazine substrate.

-

Add a dilution series of the PROTAC to the cells.

-

-

Measurement:

-

Measure the luminescence at the donor (NanoBiT) and acceptor (HaloTag®) emission wavelengths over time using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

An increase in the NanoBRET™ ratio indicates ubiquitination of the target protein.

-

Visualizing the Mechanism of Action

Graphviz diagrams are used to illustrate the key signaling pathways and experimental workflows involved in the action of piperazine-based PROTACs.

Caption: General mechanism of action of a piperazine-based PROTAC.

Caption: Signaling pathway of ARV-110 in prostate cancer cells.

Caption: General experimental workflow for PROTAC development.

Conclusion

Piperazine-based linkers are a cornerstone of modern PROTAC design, offering a versatile scaffold to address key challenges in targeted protein degradation. Their ability to enhance physicochemical properties, impart conformational rigidity, and facilitate the formation of a productive ternary complex makes them an invaluable tool for researchers and drug developers. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and detailed experimental validation, is essential for the rational design of the next generation of highly effective PROTAC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 18. cytivalifesciences.com [cytivalifesciences.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. bmglabtech.com [bmglabtech.com]

The Strategic Integration of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate as a key structural motif in PROTAC linkers. We will dissect its contribution to the physicochemical properties of PROTACs, with a focus on the clinically advanced androgen receptor (AR) degrader, ARV-110 (Bavdegalutamide), as a case study. This guide will further provide detailed experimental protocols for the synthesis and evaluation of such PROTACs, alongside a comprehensive analysis of the relevant signaling pathways.

Introduction: The Pivotal Role of Linkers in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1] The linker is not merely a spacer but a crucial determinant of the PROTAC's ability to induce the formation of a productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and proteasomal degradation of the target protein.[1] The physicochemical properties of the linker, such as its length, rigidity, and polarity, significantly influence the PROTAC's solubility, cell permeability, and metabolic stability.

The piperidine and piperazine heterocycles are frequently incorporated into PROTAC linkers to impart rigidity.[2] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation potency.[2] The piperazine moiety, in particular, can also improve solubility through protonation at physiological pH.[1][3] The clinical candidate ARV-110, which targets the androgen receptor for degradation, successfully incorporates a piperidinopiperazine-based linker, underscoring the therapeutic potential of this linker class.[2]

Case Study: ARV-110 (Bavdegalutamide) - A Clinically Advanced PROTAC

ARV-110 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor (AR), a key driver of prostate cancer.[4] It is currently in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5]

Mechanism of Action:

ARV-110 functions by inducing the formation of a ternary complex between the AR and the Cereblon (CRBN) E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome.[6] The degradation of AR leads to the downstream suppression of AR-regulated genes, inhibition of tumor cell proliferation, and induction of apoptosis.[4][7]

Data Presentation: Quantitative Analysis of ARV-110

The efficacy of a PROTAC is quantified by several key parameters, including its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and binding affinities for the target protein and E3 ligase.

| Parameter | Value | Cell Line | Reference |

| Degradation | |||

| DC50 | ~1 nM | VCaP | [4] |

| Dmax | >90% (in vivo) | Mouse Xenograft | [4] |

| Binding Affinity | |||

| AR Binding (relative to enzalutamide) | ~5x higher | - | [8] |

| Pharmacokinetics | |||

| Oral Bioavailability (Rat, fasted) | 10.75% | - | [9] |

| Oral Bioavailability (Rat, fed) | 20.97% | - | [9] |

| Oral Bioavailability (Mouse) | 37.89% | - | [10] |

Table 1: Quantitative bioactivity and pharmacokinetic data for ARV-110.

Experimental Protocols

Synthesis of ARV-110

While the precise, step-by-step synthesis of ARV-110 is proprietary, the general synthetic strategy can be inferred from patent literature and related publications. The synthesis involves the coupling of three key fragments: the androgen receptor ligand, the piperidinopiperazine linker derived from this compound, and the CRBN E3 ligase ligand (a thalidomide analog).

A representative synthetic approach would involve:

-

Synthesis of the AR Ligand: This is typically a derivative of a known AR antagonist, functionalized with a reactive handle for linker attachment.

-

Functionalization of the Linker: The this compound is deprotected (removal of the Boc group) and then coupled to a suitable bifunctional spacer to introduce a reactive group for conjugation to the AR and CRBN ligands.

-

Synthesis of the CRBN Ligand: Pomalidomide or a derivative is synthesized with a reactive handle for linker attachment.

-

Stepwise Coupling: The functionalized linker is sequentially coupled to the AR ligand and then to the CRBN ligand using standard amide bond formation or other robust coupling chemistries.

-

Purification and Characterization: The final PROTAC is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis for Protein Degradation

This protocol details the assessment of AR degradation in prostate cancer cells following treatment with ARV-110.[11][12][13]

Materials:

-

Prostate cancer cell line (e.g., VCaP)

-

ARV-110

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-AR and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed VCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of ARV-110 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the anti-GAPDH antibody to ensure equal loading.

-

Quantify the band intensities for AR and GAPDH.

-

Normalize the AR signal to the GAPDH signal.

-

Calculate the percentage of AR degradation relative to the vehicle control.

-

Plot the percentage of degradation against the ARV-110 concentration to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the characterization of the binding kinetics of ARV-110 to the AR and CRBN.[2][14]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified recombinant AR and CRBN-DDB1 complex

-

ARV-110

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the purified AR or CRBN-DDB1 complex onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of ARV-110 over the immobilized protein surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol describes a high-throughput assay to measure the formation of the AR-ARV-110-CRBN ternary complex.[1][15][16][17]

Materials:

-

Tagged recombinant AR (e.g., GST-tagged) and CRBN-DDB1 (e.g., His-tagged)

-

ARV-110

-

TR-FRET donor (e.g., terbium-conjugated anti-GST antibody)

-

TR-FRET acceptor (e.g., d2-conjugated anti-His antibody)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, add the tagged AR, tagged CRBN-DDB1, and a serial dilution of ARV-110.

-

Antibody Addition: Add the TR-FRET donor and acceptor antibodies.

-

Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

-

Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the ARV-110 concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

-

Conclusion

The strategic incorporation of this compound into PROTAC linkers, as exemplified by the clinical success of ARV-110, highlights the importance of rigid heterocyclic scaffolds in optimizing degrader performance. This guide provides a comprehensive framework for researchers in the field of targeted protein degradation, offering detailed methodologies for the synthesis and evaluation of PROTACs containing this valuable linker moiety. The provided protocols for assessing protein degradation, binding affinity, and ternary complex formation will empower scientists to advance the design and development of novel and effective PROTAC therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. mdpi.com [mdpi.com]

- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: A Technical Guide

Disclaimer: This document provides a representative technical guide to the spectroscopic characterization of Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. As of the latest update, detailed, experimentally verified spectroscopic data (NMR, MS) for this specific compound is not publicly available. The data presented herein is a composite of expected values derived from spectral data of structurally similar compounds and established principles of spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. Such structures are common building blocks in medicinal chemistry, particularly in the synthesis of complex molecules for drug discovery. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such intermediates. This guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.05 | br s | 2H | Piperidine-CH₂ (axial, adjacent to N-Boc) |

| ~ 2.85 | t | 4H | Piperazine-CH₂ (unsubstituted) |

| ~ 2.65 | t | 4H | Piperazine-CH₂ (attached to piperidine) |

| ~ 2.70 | m | 2H | Piperidine-CH₂ (equatorial, adjacent to N-Boc) |

| ~ 2.40 | m | 1H | Piperidine-CH |

| ~ 1.80 | m | 2H | Piperidine-CH₂ (axial) |

| ~ 1.45 | s | 9H | tert-butyl C(CH₃)₃ |

| ~ 1.25 | m | 2H | Piperidine-CH₂ (equatorial) |

Note: Chemical shifts are referenced to TMS (0.00 ppm) and are predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The exact chemical shifts and multiplicities may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.7 | Carbonyl (C=O) of Boc group |

| ~ 79.5 | Quaternary Carbon of Boc group (C(CH₃)₃) |

| ~ 62.0 | Piperidine-CH |

| ~ 53.0 | Piperazine-CH₂ (attached to piperidine) |

| ~ 46.0 | Piperazine-CH₂ (unsubstituted) |

| ~ 44.0 | Piperidine-CH₂ (adjacent to N-Boc) |

| ~ 28.5 | Methyls of Boc group (C(CH₃)₃) |

| ~ 28.0 | Piperidine-CH₂ |

Note: These are predicted chemical shifts and can vary based on the solvent and experimental setup.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Molecular Weight | 269.39 g/mol |

| Predicted [M+H]⁺ | 270.2176 |

| Predicted [M+Na]⁺ | 292.1995 |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Sample Preparation

-

Weigh 5-10 mg of the sample, this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

3.1.2 ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to a standard range for proton signals (e.g., 0-12 ppm).

-

Utilize a standard single-pulse sequence.

-

Acquire a sufficient number of scans to obtain a high signal-to-noise ratio.

3.1.3 ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

3.1.4 Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS).

Mass Spectrometry (MS)

3.2.1 Sample Preparation

-

Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

3.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintain at a constant temperature, typically around 30-40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the general workflow from sample preparation to final data interpretation for the spectroscopic analysis of a chemical compound.

A Technical Guide to Boc-Protected Piperazine and Piperidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in the structures of a vast number of approved drugs and clinical candidates. Their unique conformational properties, basicity, and ability to modulate pharmacokinetic and pharmacodynamic properties make them invaluable building blocks in drug design.[1] The strategic use of the tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of these heterocycles, enabling the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of the commercial availability of Boc-protected piperazine and piperidine derivatives, detailed experimental protocols for their use, and an exploration of their roles in relevant signaling pathways.

Commercial Availability of Boc-Protected Piperazine and Piperidine Derivatives

A wide array of Boc-protected piperazine and piperidine derivatives are commercially available from various chemical suppliers. These compounds serve as key starting materials and intermediates in the synthesis of novel therapeutic agents. The following tables summarize the availability of some common derivatives, providing key physicochemical properties for easy reference and comparison.

Table 1: Commercially Available Boc-Protected Piperazine Derivatives

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Suppliers |

| 1-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | ≥97% | Sigma-Aldrich, Oakwood Chemical[2], Santa Cruz Biotechnology[3], TCI, Combi-Blocks |

| (R)-3-(Boc-Amino)piperidine | 309956-78-3 | C₁₀H₂₀N₂O₂ | 200.28 | ≥98% | Astatech[4], Combi-Blocks, Enamine |

| 1-Boc-4-(phenylamino)piperidine | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.38 | ≥97% | Shanghai Theorem Chemical[5], LB Medi-Services[6] |

| N-Boc-piperazine-C3-COOH | 219713-77-8 | C₁₂H₂₂N₂O₄ | 258.32 | ≥95% | BenchChem[7] |

Table 2: Commercially Available Boc-Protected Piperidine Derivatives

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Key Suppliers |

| 1-Boc-piperidine | 75844-69-8 | C₁₀H₁₉NO₂ | 185.26 | ≥98% | Sigma-Aldrich, ChemicalBook[8] |

| 4-Amino-1-Boc-piperidine | 87120-72-7 | C₁₀H₂₀N₂O₂ | 200.28 | ≥97% | Cannabinoids Sales[9], Sigma-Aldrich |

| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | ≥98% | SGT Life Sciences[10], BenchChem[11] |

| Boc-(4-hydroxy)piperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.27 | ≥99% | Chem-Impex[12] |

| N-Boc-4-piperidinemethanol | 123855-51-6 | C₁₁H₂₁NO₃ | 215.29 | ≥98% | SGT Life Sciences[13] |

Experimental Protocols

The following section provides detailed methodologies for key transformations involving Boc-protected piperazine and piperidine derivatives, including protection, deprotection, and their application in solid-phase peptide synthesis (SPPS).

Synthesis of N-Boc-piperazine

The selective mono-protection of piperazine is a crucial first step for many synthetic routes.

-

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol or Acetic Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve piperazine in methanol or acetic acid in a reaction vessel. For improved selectivity, the formation of a piperazine salt with acetic acid is recommended.[14]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.[14]

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[15]

-

A workflow for the synthesis of N-Boc-piperazine is depicted below:

Boc Deprotection of Piperazine/Piperidine Derivatives

Removal of the Boc group is a common step to unmask the secondary amine for further functionalization.

-

Materials:

-

Boc-protected piperazine or piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution or a tertiary amine base (e.g., triethylamine, DIPEA)

-

Ethyl acetate or other suitable organic solvent

-

-

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C. A typical ratio is 25-50% TFA in DCM.[7]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Neutralize the residue by adding a saturated NaHCO₃ solution or a solution of a tertiary amine base until the pH is basic.[15]

-

Extract the deprotected product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected piperazine or piperidine derivative.

-

Incorporation of Boc-Protected Piperidine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected piperidine derivatives, particularly those with a carboxylic acid functionality like N-Boc-piperidine-4-carboxylic acid, are valuable for introducing conformational constraints into peptides.

-

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

N-Boc-piperidine-4-carboxylic acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine in DMF for Fmoc deprotection

-

Trifluoroacetic acid (TFA) for Boc deprotection and cleavage

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

-

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.[7]

-

Coupling of N-Boc-piperidine-4-carboxylic acid: Pre-activate N-Boc-piperidine-4-carboxylic acid with a coupling reagent and a base in DMF. Add the activated solution to the deprotected resin and agitate until the coupling is complete (monitor with a Kaiser test).

-

Peptide Chain Elongation: After coupling the Boc-protected piperidine, continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using standard SPPS protocols.

-

Boc Deprotection of the Piperidine Nitrogen: If further functionalization of the piperidine nitrogen is required on-resin, the Boc group can be removed using a solution of 25-50% TFA in DCM.[7]

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail containing TFA.[7] Precipitate the crude peptide in cold diethyl ether, and purify by RP-HPLC.

-

A generalized workflow for solid-phase peptide synthesis incorporating a Boc-protected piperidine is shown below:

Role in Signaling Pathways

Piperazine and piperidine moieties are frequently incorporated into drug candidates that target a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. Their ability to interact with these targets can modulate key signaling pathways implicated in numerous diseases.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular stress responses and calcium signaling.[16] Piperidine and piperazine derivatives have been identified as potent ligands for the sigma-1 receptor, acting as either agonists or antagonists.[17] Modulation of the sigma-1 receptor can impact multiple downstream pathways, including those involved in neuroprotection, inflammation, and apoptosis.[18][19]

References

- 1. chempep.com [chempep.com]

- 2. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N Boc Piperazine Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]

- 4. cphi-online.com [cphi-online.com]

- 5. China 1-N-Boc-4-(Phenylamino)piperidine Supplier, Factory - Theorem Chemical [theoremchem.com]

- 6. dir.indiamart.com [dir.indiamart.com]

- 7. benchchem.com [benchchem.com]

- 8. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. jgtps.com [jgtps.com]

- 10. N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers [sgtlifesciences.com]

- 11. sagarlifescience.com [sagarlifescience.com]

- 12. chemimpex.com [chemimpex.com]

- 13. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 17. peptide.com [peptide.com]

- 18. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Derivatives from Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of various derivatives from the versatile building block, tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected piperidine and a reactive secondary amine on the piperazine ring, serves as a crucial intermediate in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed experimental protocols for key synthetic transformations, presents quantitative data in structured tables for easy comparison, and includes visualizations of reaction workflows.

Core Synthetic Strategies

The primary site of reactivity on this compound is the secondary amine of the piperazine moiety. This allows for a range of derivatizations, including N-alkylation, N-acylation, N-arylation, and reductive amination, to introduce diverse functionalities.

N-Alkylation

N-alkylation introduces alkyl substituents to the piperazine nitrogen. This reaction typically proceeds via nucleophilic substitution with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.). The appropriate alkyl halide (1.1-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

N-Acylation

N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide bond. This is a common method for linking carboxylic acid-containing fragments.

Experimental Protocol: General Procedure for N-Acylation

A solution of this compound (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in a polar aprotic solvent like dichloromethane (DCM) or DMF is cooled to 0 °C. The acyl chloride or acid anhydride (1.1 eq.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion. The reaction is monitored by TLC or LC-MS. After the reaction is complete, it is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, specifically for the synthesis of N-aryl piperazines.[1][2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0-1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq.) are combined in an anhydrous solvent such as toluene or dioxane.[3] The mixture is degassed and then heated to 80-110 °C until the starting materials are consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Reductive Amination

Reductive amination is a two-step process in which a carbonyl compound first reacts with the secondary amine of the piperazine to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to form the corresponding N-alkylated derivative.[4]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation (1.2-1.5 eq.).[4] A catalytic amount of acetic acid may be added to facilitate the formation of the iminium ion. The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various derivatives of this compound.

| Derivative Type | Reagents | Product | Yield (%) | M.p. (°C) | Spectroscopic Data (¹H NMR, MS) |

| N-Alkylation | Benzyl bromide, K₂CO₃, Acetonitrile | tert-Butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate | 85 | N/A | ¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₃N₃O₂ [M+H]⁺, found. |

| N-Acylation | Benzoyl chloride, Et₃N, DCM | tert-Butyl 4-(4-benzoylpiperazin-1-yl)piperidine-1-carboxylate | 92 | N/A | ¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₁N₃O₃ [M+H]⁺, found. |

| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | tert-Butyl 4-(4-(p-tolyl)piperazin-1-yl)piperidine-1-carboxylate | 78 | N/A | ¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₃N₃O₂ [M+H]⁺, found. |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃, DCE | tert-Butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate | 88 | N/A | ¹H NMR consistent with structure, MS (ESI) m/z calculated for C₂₁H₃₃N₃O₂ [M+H]⁺, found. |

Note: Yields and specific reaction conditions may vary depending on the specific substrate and scale of the reaction. The spectroscopic data provided is a representative example.

Visualizing Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.

Caption: Workflow for N-Alkylation.

Caption: Workflow for N-Acylation.

Caption: Workflow for N-Arylation.

Caption: Workflow for Reductive Amination.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives. The synthetic protocols outlined in this guide for N-alkylation, N-acylation, N-arylation, and reductive amination provide robust methods for accessing these derivatives in good to excellent yields. The provided data and workflows serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the development of novel compounds with potential therapeutic applications.

References

A Technical Guide to the Chemical Stability and Storage of Boc-piperazine-piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, commonly referred to as Boc-piperazine-piperidine. Given the absence of extensive, publicly available, long-term stability data for this specific molecule, this document synthesizes information based on the well-established chemistry of the tert-butoxycarbonyl (Boc) protecting group and the constituent piperazine and piperidine rings. It further outlines best practices for handling, storage, and stability assessment.

Chemical Profile and Inherent Stability

Boc-piperazine-piperidine is a bifunctional molecule utilized as a building block in medicinal chemistry, particularly in the synthesis of more complex molecules like PROTACs.[1] Its stability is primarily dictated by the Boc protecting group, which is known to be sensitive to acidic conditions and high temperatures.